2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
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Overview
Description
2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a fluoro-substituted aniline, and an isoindole-1,3-dione moiety. Its molecular formula is C21H22FN3O4, and it has a molecular weight of 399.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione involves multiple steps. One of the methods includes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This reaction yields ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then reacted with potassium phthalimide in a polar solvent to produce the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves fewer reaction stages and avoids the formation of sensitive intermediates, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like hexane or polar solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine and fluoro-substituted phenyl structure.
Oxazolidinones: A class of compounds with similar structural features and biological activities.
Uniqueness
2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDYUDNYSNKZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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